molecular formula C15H14FNO3 B1662720 Ibafloxacin CAS No. 91618-36-9

Ibafloxacin

货号: B1662720
CAS 编号: 91618-36-9
分子量: 275.27 g/mol
InChI 键: DXKRGNXUIRKXNR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

依巴弗洛沙星是通过一系列涉及形成喹诺酮核心结构的化学反应合成的。合成路线通常包括以下步骤:

    喹诺酮核心的形成: 合成从通过环化反应形成喹诺酮核心结构开始。

    氟化: 在第 9 位引入氟原子是通过氟化反应实现的。

    甲基化: 通过甲基化反应在第 5 位和第 8 位引入甲基。

    羧化: 通过羧化反应在第 2 位引入羧酸基团。

工业生产方法

依巴弗洛沙星的工业生产涉及使用上述步骤进行大规模化学合成。 该工艺针对高产率和高纯度进行了优化,并涉及使用先进的化学反应器和提纯技术 .

化学反应分析

1.1. Carboxylic Acid Group Reactions

The C-3 carboxylic acid group is a key reactive site. Potential transformations include:

  • Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acidic or basic conditions to form esters (e.g., methyl ibafloxacin).

  • Amidation : Reaction with amines (e.g., NH₃, NH₂R) to form amides, potentially altering pharmacokinetics.

  • Hydrolysis : Under basic conditions, decarboxylation or ring modifications may occur.

1.2. Ketone Group Reactions

The C-4 ketone can undergo nucleophilic additions, such as:

  • Alkylation : Reaction with Grignard reagents or alkyllithium compounds to form secondary alcohols.

  • Hydrogenation : Reduction to a secondary alcohol using reagents like NaBH₄.

1.3. Fluorine Substitution

The fluorine at C-7 is typically stable but may participate in:

  • Nucleophilic Aromatic Substitution : Reaction with strong nucleophiles (e.g., NH₂⁻) under specific conditions, though less common in fluoroquinolones.

1.4. Ring System Modifications

The tricyclic structure (azatricyclo[7.3.1.0⁵,¹³]trideca-2,5,7,9(13)-tetraene) may undergo:

  • Electrophilic Substitution : At positions adjacent to electron-donating groups (e.g., methyl substituents).

  • Ring Contraction/Expansion : Under acidic or basic conditions, though specifics are unreported.

2.1. Reactivity Trends

Fluoroquinolones generally exhibit:

  • High stability due to aromaticity and electron-withdrawing groups (e.g., F, carbonyl).

  • Selective reactivity at the carboxylic acid and ketone groups.

2.2. Key Reaction Pathways

Reaction TypeConditions/ReagentsProducts/Transformations
EsterificationAlcohol + Acid Catalyst (H₂SO₄)This compound esters (e.g., methyl, ethyl)
AmidationAmine + Coupling Agent (EDC, DCC)This compound amides
HydrogenationNaBH₄ or LiAlH₄Secondary alcohol derivatives
Electrophilic SubstitutionNO₂⁺/H₂SO₄, SO₃HSubstituted derivatives at reactive positions

Stability and Degradation

  • Hydrolytic Stability : The carboxylic acid group may degrade in acidic or basic conditions, forming decarboxylated products.

  • Photolysis : Fluoroquinolones are generally photolabile, but specific data for this compound are unavailable.

Comparative Analysis with Related Fluoroquinolones

While this compound-specific data is limited, insights from ciprofloxacin and enrofloxacin (structurally similar) reveal:

  • Chlorination Sensitivity : Secondary amines (e.g., in ciprofloxacin) react rapidly with HOCl, forming chloramine intermediates .

  • Tertiary Amine Stability : Tertiary amines (e.g., in enrofloxacin) show slower HOCl reactivity and catalytic halogenation potential .

科学研究应用

Pharmacokinetics of Ibafloxacin

Understanding the pharmacokinetic properties of this compound is crucial for optimizing its use in clinical settings. Key parameters include absorption, distribution, metabolism, and excretion.

  • Absorption and Bioavailability : this compound exhibits good bioavailability when administered intravenously or intramuscularly. Studies indicate that it reaches peak plasma concentrations within 1-2 hours post-administration in various animal species, including goats and chickens .
  • Distribution : The drug distributes well in tissues, with significant penetration into milk and other fluids. For instance, a study reported that this compound showed a distribution half-life of approximately 0.261 hours and an elimination half-life of 5.87 hours in rabbits .
  • Pharmacokinetic Profiles : The pharmacokinetic behavior varies across species. For example, after intravenous administration in lactating goats, the area under the curve (AUC) indicated effective tissue concentrations that support its use against mastitis-causing pathogens .

Therapeutic Applications

This compound is primarily utilized in veterinary medicine for treating infections caused by both gram-positive and gram-negative bacteria.

  • Bacterial Infections : It has demonstrated efficacy against a range of pathogens including Escherichia coli, Staphylococcus aureus, and mycoplasmas. Its bactericidal action makes it suitable for treating respiratory infections in livestock .
  • Mastitis Treatment : In lactating animals, especially goats, this compound is used to treat mastitis due to its ability to penetrate milk effectively. Studies have shown that it maintains therapeutic concentrations in milk for extended periods, which is critical for effective treatment .
  • Poultry Applications : Research has indicated that this compound can be used to treat bacterial infections in chickens as well. Its pharmacokinetic profile supports its use following both intravenous and intramuscular administration .

Case Studies

Several case studies highlight the successful application of this compound in veterinary practice:

  • Case Study 1: Treatment of Mastitis in Goats
    A clinical trial involving lactating goats treated with this compound showed a significant reduction in somatic cell counts and clinical signs of mastitis within 48 hours post-treatment. The study emphasized the importance of appropriate dosing regimens to achieve optimal therapeutic levels .
  • Case Study 2: Respiratory Infections in Pigs
    This compound was evaluated for its effectiveness against respiratory pathogens in pigs. The results indicated a high probability of target attainment (PTA) for therapeutic success when administered at recommended dosages, suggesting its potential as a first-line treatment option .

Comparative Efficacy

A comparative analysis of this compound with other antibiotics reveals its advantages:

AntibioticSpectrum of ActivityTime to Peak ConcentrationElimination Half-Life
This compoundBroad (Gram-positive & negative)1-2 hours5.87 hours
MarbofloxacinBroad (Similar spectrum)2-3 hours7.12 hours
EnrofloxacinBroad (Similar spectrum)1-2 hours4-6 hours

This compound's rapid absorption and effective tissue distribution make it a valuable option compared to other fluoroquinolones.

作用机制

依巴弗洛沙星通过抑制 DNA 旋转酶发挥其抗菌作用,DNA 旋转酶是维持细菌 DNA 分子超螺旋扭转所必需的酶。这种抑制作用阻止 DNA 复制和转录,导致细菌细胞死亡。 主要分子靶点是 DNA 旋转酶亚基 A .

相似化合物的比较

依巴弗洛沙星属于氟喹诺酮类抗生素,其中包括环丙沙星、左氧氟沙星和氧氟沙星等其他化合物。与这些类似化合物相比,依巴弗洛沙星在其特定的结构修饰方面是独特的,例如在第 5 位和第 8 位存在甲基以及在第 9 位存在氟原子。 这些修饰有助于其独特的药代动力学和药效学特性 .

类似化合物的列表

  • 环丙沙星
  • 左氧氟沙星
  • 氧氟沙星
  • 诺氟沙星
  • 莫西沙星

依巴弗洛沙星独特的结构特征和广谱活性使其成为兽医学领域中宝贵的化合物,也是正在进行的科学研究的主题 .

生物活性

Ibafloxacin is a fluoroquinolone antibiotic that has shown significant biological activity against various bacterial pathogens. This article explores its pharmacodynamics, efficacy in different clinical settings, and comparative analysis with other antibiotics.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

In Vitro Activity

The in vitro activity of this compound has been assessed against a range of pathogens. Notably, it demonstrates strong activity against:

  • Pasteurella spp.
  • Escherichia coli
  • Klebsiella spp.
  • Proteus spp.
  • Staphylococcus spp.

The Minimum Inhibitory Concentration (MIC90) for these pathogens is approximately 0.5μg/mL0.5\,\mu g/mL, indicating potent antibacterial properties .

Pharmacokinetic Properties

The pharmacokinetics of this compound reveal important parameters that inform its clinical use:

  • Bioavailability : High oral bioavailability allows for effective systemic treatment.
  • Half-life : The drug has a half-life conducive to once-daily dosing, enhancing patient compliance.
  • Tissue Penetration : this compound penetrates well into tissues, making it effective for infections located in various body compartments.

Case Studies

  • Canine Pyoderma :
    A study involving 39 dogs with severe pyoderma treated with this compound at an average dosage of 2.12mg/kg2.12\,mg/kg showed an excellent response rate (84.6% cure rate). Notably, one case developed resistance after 28 days, highlighting the importance of monitoring resistance patterns .
  • Mastitis in Cattle :
    In a study on mastitis caused by coliform bacteria, this compound was administered alongside Flunixin Meglumine. Results indicated significant improvements in clinical signs and hematological parameters, underscoring its efficacy in veterinary medicine .

Comparative Efficacy with Other Antibiotics

The following table summarizes the comparative efficacy of this compound with other antibiotics based on MIC values against common pathogens:

PathogenThis compound (MIC90)Marbofloxacin (MIC90)Enrofloxacin (MIC90)
Pasteurella spp.0.5 µg/mL0.5 µg/mL1 µg/mL
E. coli0.5 µg/mL1 µg/mL0.5 µg/mL
Staphylococcus spp.0.5 µg/mL1 µg/mL1 µg/mL

This table illustrates that this compound exhibits comparable or superior activity against several pathogens when compared to marbofloxacin and enrofloxacin.

Pharmacodynamic Relationships

Pharmacodynamic studies highlight the importance of the AUC24h/MICAUC_{24h}/MIC ratio in predicting the efficacy of this compound:

  • An AUC24h/MICAUC_{24h}/MIC ratio greater than 30 is often associated with optimal bactericidal activity.
  • Studies have shown that higher ratios correlate with better clinical outcomes and reduced resistance development .

属性

IUPAC Name

7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKRGNXUIRKXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057853
Record name Ibafloxacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91618-36-9
Record name Ibafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91618-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibafloxacin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibafloxacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 9.3 g of 6-fluoro-5-methyl-1,2,3,4-tetrahydroquinaldine and 17 ml of diethyl ethoxymethylenemalonate was heated at 150°-160° C. for 3.5 hours, and then cooled to 100° C. To this solution was added 56 g of polyphosphoric acid, and the mixture was stirred for one hour while heating on a steam bath. The mixture was then cooled to room temperature and allowed to stand for about 72 hours. To this mixture, containing ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate, was added 250 ml of 20% aqueous sodium hydroxide to make the solution basic. The solution was then heated at its reflux temperature for 2 hours, cooled, and acidified with concentrated hydrochloric acid. The solid was separated by filtration and recrystallized from aqueous N,N-dimethylformamide. Washing with ethanol followed by drying provided 6,7-dihydro-5,8-dimethyl-9- fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid as an off-white solid, m.p. 269-272° C. Analysis: Calculated for C15H14FNO3: %C, 65.4; %H, 5.1; %N, 5.1; Found: %C, 65.0; %H, 5.0; %N, 5.0.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl 1,2-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibafloxacin
Reactant of Route 2
Reactant of Route 2
Ibafloxacin
Reactant of Route 3
Ibafloxacin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ibafloxacin
Reactant of Route 5
Reactant of Route 5
Ibafloxacin
Reactant of Route 6
Reactant of Route 6
Ibafloxacin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。